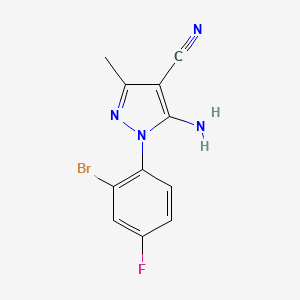methylamine CAS No. 1862995-16-1](/img/structure/B1415495.png)
[1-(4-Bromophenyl)ethyl](ethyl)methylamine
Vue d'ensemble
Description
1-(4-Bromophenyl)ethyl](ethyl)methylamine, also known as 4-Bromoethylethylamine, is an organic compound that is used in a variety of scientific applications. This compound is a derivative of aniline, an aromatic amine. It is a colorless, volatile liquid with a boiling point of 180°C and a flash point of 71°C. It is soluble in many organic solvents and has a pKa of 8.4.
Applications De Recherche Scientifique
Synthesis of Indole Derivatives :
- A study by L. Dan (2006) outlined the synthesis of 1-Methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl from ethyl 4-chloroacetoacetate, highlighting the Sulfide etherification, Aminating, and Nenitzescu reactions, with a total yield of 36% (Dan, 2006).
Enantioselective Enzymatic Acylation :
- Gill et al. (2007) developed an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine by way of enantioselective lipase-mediated acylation, achieving >99% ee in the isolation of specific amine and methoxyacetamide derivatives (Gill, Das, & Patel, 2007).
Radical Cyclisation for Heterocycles Synthesis :
- Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclization reactions onto azoles, yielding tri- and tetra-cyclic heterocycles. Their methodology involved alkylating azoles for synthesizing radical precursors, which upon cyclization yielded new 6-membered rings attached to the azoles (Allin et al., 2005).
Antimicrobial Activity of Succinimide Derivatives :
- Cvetković et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and evaluated their in vitro antifungal activities. The bromo derivative particularly exhibited significant inhibitory activities against a spectrum of fungi, showing potential as a novel fungicide (Cvetković et al., 2019).
Antinociceptive Activities of Enaminone Compounds :
- Masocha, Kombian, & Edafiogho (2016) evaluated the antinociceptive activity of certain enaminone compounds, revealing that some of these compounds have significant activity in both the formalin and hot plate tests, indicating potential applications in pain management (Masocha, Kombian, & Edafiogho, 2016).
Synthesis and Characterization of Benzocazocanones and Indenopyrroles :
- Behler et al. (2011) investigated the bismuth-mediated ring-expansion reactions of Ethyl 1-oxo-indane-2-carboxylate, leading to the formation of benzo[c]azocane-1-one derivatives and indeno[1,2-b]pyrrole derivatives, providing insight into the synthesis of complex cyclic structures (Behler et al., 2011).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-ethyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13(3)9(2)10-5-7-11(12)8-6-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVVDVLQWCNHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)ethyl](ethyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid](/img/structure/B1415414.png)
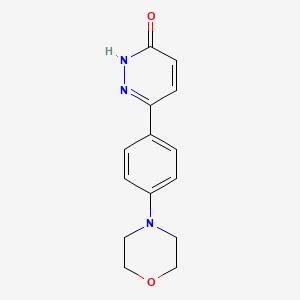
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415417.png)
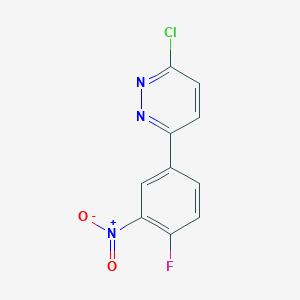
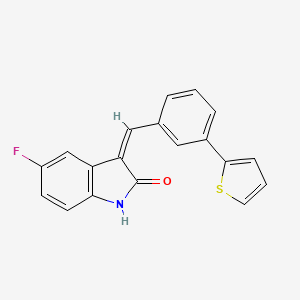
![N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415427.png)
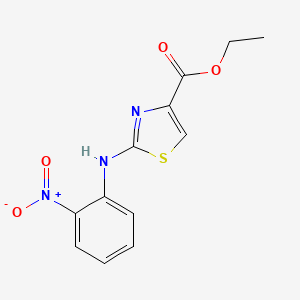


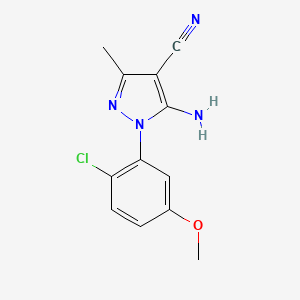
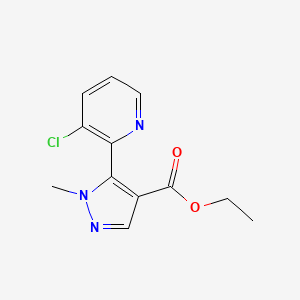
![6-N-Boc-2,6-diazabicyclo[3.2.1]octane](/img/structure/B1415434.png)
